Fmoc-N-Me-D-Asp(OtBu)-OH
Overview
Description
Fmoc-N-Me-D-Asp(OtBu)-OH (Fmoc-D-Aspartic Acid) is an amino acid derivative commonly used in organic synthesis and peptide synthesis. It is a valuable component of synthetic organic chemistry and peptide chemistry due to its versatility and ease of use. Fmoc-D-Aspartic Acid is a chiral building block used for the preparation of peptides and other molecules with diverse biological activities. It is also used in the synthesis of modified peptides and peptidomimetics.
Scientific Research Applications
Enantioseparation and Electrophoresis
Fmoc-Asp(OtBu)-OH, a derivative of Fmoc-N-Me-D-Asp(OtBu)-OH, has been used in capillary zone electrophoresis (CZE) for the enantioseparation of N-Fmoc amino acids. This process involves using DM-β-CD as a chiral selector, and it has been found effective for the resolution of enantiomers of N-Fmoc amino acids, including Fmoc-Asp(OtBu)-OH (Wu Hong-li, 2005).
Self-Assembled Nanoarchitectures
Fmoc-Asp(OtBu)-OH has been reported to form self-assembled structures under various conditions like concentration, temperature, and pH. These self-assembled structures of Fmoc-protected charge single amino acids, including Fmoc-Asp(OtBu)-OH, are intriguing and potentially useful in material chemistry, bioscience, and biomedical applications (Nidhi Gour et al., 2021).
Peptide Synthesis and Aspartimide Problem
In the field of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Asp(OtBu)-OH is significant. Studies have shown that different derivatives of Fmoc-Asp, including Fmoc-Asp(OtBu)-OH, are involved in addressing the aspartimide problem, which is a common issue in peptide synthesis. The research has explored various protecting groups and synthesis techniques to minimize aspartimide formation, an undesired reaction during peptide synthesis (M. Mergler et al., 2005).
Development of Nonnatural Amino Acids
Fmoc-Asp(OtBu)-OH has been utilized in the synthesis of various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These synthesized compounds represent new series of nonnatural amino acids, potentially useful in combinatorial synthesis, and demonstrate the versatility of Fmoc-Asp(OtBu)-OH in creating novel amino acid derivatives (Abdallah Hamze et al., 2003).
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Asp(OtBu)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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